Cas no 942-92-7 (Caprophenone)

Caprophenone structure
Caprophenone structure
Nome del prodotto:Caprophenone
Numero CAS:942-92-7
MF:C12H16O
MW:176.254843711853
MDL:MFCD00009512
CID:83240
PubChem ID:70337

Caprophenone Proprietà chimiche e fisiche

Nomi e identificatori

    • Hexanophenone
    • n-Amyl phenyl ketone~Phenyl n-pentyl ketone
    • Amyl phenyl ketone
    • n-Hexanophenone
    • n-Hexanophenoneneat
    • 1-phenyl-1-hexanon
    • 1-Phenyl-1-hexanone
    • 1-phenyl-1-hexaphenone
    • 1-phenyl-hexan-1-one
    • CAPROPHENONE
    • cyclobutylphenyl ketone
    • Hexaphenone
    • n-pentyl phenyl ketone
    • pentyl phenyl ketone
    • phenyl pentyl ketone
    • 1-Benzoylpentane
    • NSC 8480
    • 1-phenylhexan-1-one
    • 1-Hexanone, 1-phenyl-
    • 4-ethylbutyrophenone
    • MAHPVQDVMLWUAG-UHFFFAOYSA-N
    • Hexanophenone, 98%
    • Q63409590
    • NSC8480
    • n-Amylphenyl ketone
    • n-Amyl phenyl ketone
    • Hexanophenone, 99%
    • HEXANO PHENONE
    • Hexanophenone, >=99%
    • 1-Phenyl-1-hexanone (ACI)
    • Hexanophenone (6CI, 8CI)
    • Caprophenone
    • MDL: MFCD00009512
    • Inchi: 1S/C12H16O/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h4,6-9H,2-3,5,10H2,1H3
    • Chiave InChI: MAHPVQDVMLWUAG-UHFFFAOYSA-N
    • Sorrisi: O=C(CCCCC)C1C=CC=CC=1
    • BRN: 1908667

Proprietà calcolate

  • Massa esatta: 176.12000
  • Massa monoisotopica: 176.120115130 g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 5
  • Complessità: 145
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.5
  • Carica superficiale: 0
  • Conta Tautomer: 2
  • Peso molecolare: 176.25
  • Superficie polare topologica: 17.1

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Densità: 0.958 g/mL at 25 °C(lit.)
  • Punto di fusione: 25-26 °C (lit.)
  • Punto di ebollizione: 265 °C(lit.)
  • Punto di infiammabilità: Gradi Fahrenheit:235,4°F
    Gradi Celsius:113°C
  • Indice di rifrazione: n20/D 1.5105(lit.)
  • Solubilità: Molto leggermente solubile (0,11 g/l) (25°C),
  • PSA: 17.07000
  • LogP: 3.44960
  • Solubilità: Non determinato

Caprophenone Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Prompt:avviso
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H316-H320
  • Dichiarazione di avvertimento: P264-P305+P351+P338+P337+P313-P332+P313
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Codice categoria di pericolo: 36/37/38
  • Istruzioni di sicurezza: S26-S37/39
  • Identificazione dei materiali pericolosi: Xi
  • TSCA:Yes
  • Frasi di rischio:R36/37/38

Caprophenone Dati doganali

  • CODICE SA:2914399090
  • Dati doganali:

    Codice doganale cinese:

    2914399090

    Panoramica:

    2914399090. altri chetoni aromatici senza altri gruppi contenenti ossigeno. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:5,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, imballaggio dichiarato acetone

    Riassunto:

    2914399090. altri chetoni aromatici senza altra funzione di ossigeno. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:5,5%. Tariffa generale:30,0%

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Caprophenone Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Morpholine ,  Diisobutylaluminum hydride Solvents: Tetrahydrofuran ,  Hexane ;  0 °C; 3 h, 0 °C
1.2 0 °C; 10 min, 0 °C
1.3 Solvents: Hexane ;  30 min, 0 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  0 °C
Riferimento
An effective one-pot conversion of acid chlorides to aldehydes and ketones
Park, Jae Kyo; Shin, Won Kyu; An, Duk Keun, Tetrahedron Letters, 2013, 54(24), 3199-3203

Synthetic Routes 2

Condizioni di reazione
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,3,5,7-cyclooctatetraene]dirhodium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Tetrahydrofuran ;  10 min, rt
1.2 Catalysts: Cesium acetate ;  10 min, rt
1.3 Solvents: Tetrahydrofuran ;  15 h, 70 °C
Riferimento
Rhodium-Catalyzed Remote Isomerization of Alkenyl Alcohols to Ketones
Dong, Wenke; Yang, Hongxuan; Yang, Wen ; Zhao, Wanxiang, Organic Letters, 2020, 22(4), 1265-1269

Synthetic Routes 3

Condizioni di reazione
1.1 Catalysts: Cobalt dibromide Solvents: Tetrahydrofuran ,  1,4-Dioxane ;  overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Riferimento
Cobalt Bromide-Catalyzed Negishi-Type Cross-Coupling of Amides
Dorval, Celine; Stetsiuk, Oleh ; Gaillard, Sylvaine; Dubois, Elodie; Gosmini, Corinne ; et al, Organic Letters, 2022, 24(14), 2778-2782

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: Iridium, aqua[[2,2′-bipyridine]-6,6′(1H,1′H)-dionato(2-)-κN1,κN1′][(1,2,3,4,5-η)… Solvents: 2-Methyl-2-butanol ;  12 h, 125 °C
Riferimento
Direct couplings of secondary alcohols with primary alkenyl alcohols to α-alkylated ketones via a tandem transfer hydrogenation/hydrogen autotransfer process catalyzed by a metal-ligand bifunctional iridium catalyst
Xu, Xiangchao; Li, Shun; Luo, Shiyuan; Yang, Jiazhi; Li, Feng, Journal of Catalysis, 2022, 413, 365-373

Synthetic Routes 5

Condizioni di reazione
1.1 Catalysts: Ethyl 2-mercaptopropionate ,  2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Ethyl acetate ;  3 h, rt
Riferimento
Photochemical Hydrogen Atom Transfer Catalysis for Dehydrogenation of Alcohols To Form Carbonyls
Yang, Xiaona; Guo, Yunfei; Tong, Hong'en; Guo, Hongyu; Liu, Rongfang; et al, Organic Letters, 2023, 25(29), 5486-5491

Synthetic Routes 6

Condizioni di reazione
1.1 Catalysts: Palladium diacetate ,  Tris(2-methoxyphenyl)phosphine Solvents: Tetrahydrofuran ,  Water ;  16 h, 60 °C
1.2 Solvents: Dichloromethane
Riferimento
Palladium-catalyzed synthesis of aryl ketones from boronic acids and carboxylic acids activated in situ by pivalic anhydride
Goossen, Lukas J.; Ghosh, Keya, European Journal of Organic Chemistry, 2002, (19), 3254-3267

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Water Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Tetrahydrofuran
Riferimento
Preparation of ketones from carboxylic acid anhydrides and boronic acids
, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Palladium diacetate ,  2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine Solvents: 1,2-Dimethoxyethane ,  Trifluoromethanesulfonic acid ,  Water ;  12 h, 60 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Riferimento
Palladium catalyzed decarboxylative acylation of arylboronic acid with ethyl cyanoacetate as a new acylating agent: synthesis of alkyl aryl ketones
Yousuf, Md; Das, Tuluma; Adhikari, Susanta, New Journal of Chemistry, 2015, 39(11), 8763-8770

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium ,  Aluminum hydroxide Solvents: Toluene ;  12 h, 80 °C
Riferimento
Recyclable palladium catalyst for highly selective α-alkylation of ketones with alcohols
Kwon, Min Serk; Kim, Namdu; Seo, Seong Hyeok; Park, In Soo; Cheedrala, Ravi Kumar; et al, Angewandte Chemie, 2005, 44(42), 6913-6915

Synthetic Routes 10

Condizioni di reazione
1.1 Catalysts: Triphenylphosphine ,  2920169-35-1 (reaction product with iron oxide) Solvents: 1,4-Dioxane ;  5 h, 50 °C
Riferimento
Preparation and characterization of a magnetic catalyst for coupling reactions
Pan, Peiling; Mohammadnia, Majid, Journal of Coordination Chemistry, 2023, 76(3-4), 467-478

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Sulfuric acid magnesium salt (1:1) ,  Oxygen Catalysts: Vanadyl sulfate ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Water ;  120 h, 90 °C
Riferimento
Vanadium-catalyzed green oxidation of benzylic alcohols in water under air atmosphere
Marui, Kuniaki; Higashiura, Yuuki; Kodama, Shintaro; Hashidate, Suguru; Nomoto, Akihiro; et al, Tetrahedron, 2014, 70(14), 2431-2438

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Water Catalysts: Tris(4-methoxyphenyl)phosphine ,  Palladium diacetate Solvents: Tetrahydrofuran
Riferimento
Palladium-catalyzed synthesis of aryl ketones from boronic acids and carboxylic acids or anhydrides
Goossen, Lukas J.; Ghosh, K., Angewandte Chemie, 2001, 40(18), 3458-3460

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide
Riferimento
Formation of carbon-carbon and carbon-heteroatom bonds via organoboranes and organoborates
Negishi, Ei-Ichi; Idacavage, Michael J., Organic Reactions (Hoboken, 1985, 33,

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… Solvents: Toluene ;  17 h, 110 °C
Riferimento
Direct β-Alkylation of Secondary Alcohols with Primary Alcohols Catalyzed by a CpIr Complex
Fujita, Kenichi; Asai, Chiho; Yamaguchi, Tetsuhiro; Hanasaka, Fumihiro; Yamaguchi, Ryohei, Organic Letters, 2005, 7(18), 4017-4019

Synthetic Routes 15

Condizioni di reazione
1.1 Catalysts: Iron chloride (FeCl3) ,  [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl-κO]methanesulfonamidato-κO]silver Solvents: 1,4-Dioxane ;  30 min, rt
1.2 Reagents: Water ;  rt; 60 h, 95 °C
Riferimento
Regioselective Hydration of Alkynes by Iron(III) Lewis/Bronsted Catalysis
Cabrero-Antonino, Jose R.; Leyva-Perez, Antonio; Corma, Avelino, Chemistry - A European Journal, 2012, 18(35), 11107-11114

Synthetic Routes 16

Condizioni di reazione
1.1 Catalysts: Cesium carbonate ,  (OC-6-42)-Bromodicarbonyl[N,N′-(6-phenyl-1,3,5-triazine-2,4-diyl-κN3)bis[P,P-bis… Solvents: 2-Methyl-2-butanol ;  24 h, 140 °C
Riferimento
Manganese(I)-Catalyzed Cross-Coupling of Ketones and Secondary Alcohols with Primary Alcohols
Gawali, Suhas Shahaji; Pandia, Biplab Keshari; Pal, Souvik; Gunanathan, Chidambaram, ACS Omega, 2019, 4(6), 10741-10754

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  30 min, 0 °C; 30 min, 0 °C
1.2 Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 1 h, rt
1.3 Reagents: Water ;  0 °C
Riferimento
Cathinone derivatives, pharmaceutical formulations, and methods
, United States, , ,

Synthetic Routes 18

Condizioni di reazione
1.1 Catalysts: Gallium nitride Solvents: Heptane ;  4 h, 90 °C
Riferimento
Facile Synthesis of Crystalline Nanoporous GaN Templated by Nitrogen Enriched Mesoporous Carbon Nitride for Friedel-Crafts Reaction
Talapaneni, Siddulu Naidu; Park, Dae-Hwan; Choy, Jin-Ho; Ramadass, Kavitha; Elzatahry, Ahmed; et al, ChemistrySelect, 2016, 1(19), 6062-6068

Synthetic Routes 19

Condizioni di reazione
1.1 Reagents: 2-Methyl-2-butene ,  Monosodium phosphate ,  Sodium chlorite Solvents: Methanol ,  Water ;  rt; rt → 0 °C; 3 h, rt
Riferimento
Oxidative deprotection of 1,3-dithiane group using NaClO2 and NaH2PO4 in aqueous methanol
Ichige, Takahiro; Miyake, Annu; Kanoh, Naoki; Nakata, Masaya, Synlett, 2004, (10), 1686-1690

Synthetic Routes 20

Condizioni di reazione
1.1 Reagents: Oxygen ,  Dibutylchlorogermane Catalysts: Triethylborane Solvents: Tetrahydrofuran ,  Hexane ;  1 h, 0 °C → rt
Riferimento
Synthetic radical reactions using dibutylchlorogermane and dibutylethoxygermane as radical mediators
Miura, Katsukiyo; Ootsuka, Kazunori; Hosomi, Akira, Synlett, 2005, (20), 3151-3153

Caprophenone Raw materials

Caprophenone Preparation Products

Caprophenone Fornitori

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:942-92-7)Hexanophenone
Numero d'ordine:sfd16038
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:37
Prezzo ($):discuss personally

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